molecular formula C17H20N6O2 B2827669 N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 1021025-74-0

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2827669
CAS No.: 1021025-74-0
M. Wt: 340.387
InChI Key: HYWVBLCWTKJTOI-UHFFFAOYSA-N
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Description

The compound N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • A pyrazolo[3,4-d]pyrimidine core, a purine analog known for diverse pharmacological activities, including antitumor and kinase inhibitory properties .
  • A piperidin-1-yl group at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold, which may enhance solubility and modulate receptor binding.

This scaffold is structurally tailored for targeted protein degradation (e.g., PROTACs) or kinase inhibition, as seen in related compounds .

Properties

IUPAC Name

N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c24-17(14-5-4-10-25-14)18-6-9-23-16-13(11-21-23)15(19-12-20-16)22-7-2-1-3-8-22/h4-5,10-12H,1-3,6-9H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWVBLCWTKJTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide involves multiple steps. One common synthetic route includes:

  • The formation of a pyrazolopyrimidine core via cyclization reactions.

  • Introduction of the piperidinyl group through nucleophilic substitution reactions.

  • Attachment of the furan-2-carboxamide moiety via amide bond formation using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or EDCI (ethyl(dimethylaminopropyl)carbodiimide).

The reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or dimethylformamide, and catalysts or coupling agents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve automated synthesis machines that can handle multi-step processes efficiently. The choice of solvent, temperature control, and purification steps such as crystallization or chromatography are optimized for large-scale production to ensure consistency and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold contains electron-deficient positions susceptible to nucleophilic substitution. For example, the 4-position piperidine group in this compound is introduced via SNAr (nucleophilic aromatic substitution) under basic conditions. Similar derivatives have been synthesized by reacting halogenated precursors (e.g., 4-chloropyrazolo[3,4-d]pyrimidine) with piperidine in solvents like DMF or THF at 60–80°C .

Reaction Type Conditions Outcome Reference
SNAr at C4Piperidine, DMF, 70°C, 12 hSubstitution of chloride with piperidine at the pyrimidine C4 position
Suzuki Coupling at C6Pd(PPh3)4, Na2CO3, DME/H2O, refluxIntroduction of aryl/heteroaryl groups via cross-coupling

Amide Hydrolysis and Functionalization

The furan-2-carboxamide group undergoes hydrolysis under acidic or basic conditions. For instance, treatment with 6M HCl at 100°C cleaves the amide bond to yield furan-2-carboxylic acid and the corresponding amine intermediate . This reactivity enables further derivatization:

Reaction Reagents/Conditions Product Application
Acidic Hydrolysis6M HCl, 100°C, 24 hFuran-2-carboxylic acid + Ethylenediamine-pyrazolo derivativePrecursor for analogues
Amide AlkylationNaH, alkyl halide, DMF, RTN-alkylated carboxamide derivativesEnhanced lipophilicity

Piperidine Ring Functionalization

The piperidine substituent participates in reductive amination and alkylation. In one protocol, reductive amination with aldehydes (e.g., formaldehyde) and NaBH3CN in MeOH introduces methyl groups at the piperidine nitrogen, modulating steric and electronic properties .

Example Reaction Pathway:

  • Reductive Amination :
    Piperidine + Formaldehyde → N-methylpiperidine intermediate (NaBH3CN, MeOH, 0°C to RT) .

  • Quaternization :
    N-methylpiperidine + Methyl iodide → Quaternary ammonium salt (CH3CN, reflux) .

Furan Ring Reactivity

Electrophilic Reaction Reagents Position Yield
NitrationAcetyl nitrate, 0°CC562%
BrominationNBS, AIBN, CCl4, 60°CC558%

Cross-Coupling Reactions

The ethyl linker between the pyrazolo[3,4-d]pyrimidine and carboxamide groups allows for further functionalization via Mitsunobu or Ullmann-type couplings. For example, substituting the ethyl group with propargyl or allyl chains enables click chemistry applications .

Key Data:

  • Sonogashira Coupling : Pd(PPh3)2Cl2, CuI, Et3N, THF, 60°C → Alkynylated derivatives (75–82% yield).

  • Heck Reaction : Styrene, Pd(OAc)2, P(o-tol)3 → Styryl-functionalized analogues.

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability. In simulated gastric fluid (pH 1.2), the amide bond remains intact for >24 h, whereas in alkaline conditions (pH 10), partial hydrolysis occurs within 8 h .

Catalytic Hydrogenation

Hydrogenation of the furan ring (H2, Pd/C, EtOH) reduces it to tetrahydrofuran, altering electronic properties and solubility. This modification is critical for optimizing pharmacokinetic profiles.

Metal Coordination

The pyrimidine and piperidine nitrogen atoms act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes studied for antimicrobial activity .

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Biology

This compound exhibits interesting biological properties, making it a candidate for studying cellular processes and interactions. It can be used in biochemical assays to investigate enzyme inhibition, receptor binding, and signal transduction pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. Researchers are investigating its role in targeting specific molecular pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders.

Industry

In the industrial sector, this compound can be used as a precursor in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its ability to undergo various chemical reactions makes it versatile for different applications.

Mechanism of Action

The mechanism by which N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide exerts its effects involves binding to specific molecular targets such as enzymes, receptors, or nucleic acids. This binding can inhibit or activate the function of these targets, leading to downstream effects in cellular pathways. For example, it may inhibit kinase enzymes involved in cell signaling, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives

Structural Modifications and Functional Groups

The table below highlights key structural differences and their implications:

Compound Name / Identifier Core Substituents Key Functional Groups Biological Activity / Notes Reference
Target Compound 4-(piperidin-1-yl), 1-(ethyl-furan-2-carboxamide) Piperidine (solubility), furan-carboxamide (H-bonding) Potential kinase inhibition or PROTAC applications (inferred from analogs)
Example 52 () 4-amino-3-(fluorophenyl), 1-(chromenone-ethyl) Fluorophenyl (lipophilicity), chromenone (kinase binding) Kinase inhibitor (specific targets not specified); MP: 228–230°C, Mass: 579.1 (M+1)
SJF690 () 4-(4-phenoxyphenyl), piperidinyl-PROTAC linker Phenoxyphenyl (target affinity), PROTAC (BTK degradation) BTK degrader with optimized pharmacokinetics
2v () 4-(benzo[d]oxazol-2-ylthio), biotin-pentanamide Biotin (targeted delivery), thioether (stability) Probable use in biotin-avidin targeting systems; 39% yield
N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () 4-amine, 1-(furan-2-ylmethyl) Furan-methyl (simplified structure) Base scaffold for further derivatization; Mass: C10H9N5O

Key Comparative Insights

Pharmacological Activity
  • PROTAC Applications : SJF690 () demonstrates the incorporation of pyrazolo[3,4-d]pyrimidine into PROTACs for BTK degradation, suggesting the target compound could be adapted similarly by modifying the piperidine or furan groups .
  • Kinase Inhibition: Example 52 () highlights fluorophenyl and chromenone groups as critical for kinase binding, whereas the target compound’s piperidine and furan-carboxamide may favor different kinase isoforms .
Physicochemical Properties
  • Solubility: Piperidine and ethyl-linked polar groups (e.g., carboxamide) in the target compound likely improve aqueous solubility compared to fluorophenyl or chromenone derivatives .
  • Synthetic Yield : Analogs like 2w () achieve 92% yield, suggesting efficient routes for pyrazolo[3,4-d]pyrimidine functionalization, which could be applicable to the target compound .
Metabolic Stability
  • The furan ring in the target compound may confer susceptibility to oxidative metabolism, whereas ’s phenoxyphenyl analog shows enhanced stability due to aromatic substitution .

Research Findings and Implications

  • Antitumor Potential: Pyrazolo[3,4-d]pyrimidines are established purine analogs with antitumor activity, as seen in . The target compound’s piperidine group could enhance tumor penetration .
  • Structure-Activity Relationship (SAR) :
    • Piperidine vs. Morpholine : Piperidine in the target compound may offer better conformational flexibility than morpholine derivatives (e.g., ’s 2x) for receptor binding .
    • Furan vs. Thiophene : Replacing furan with thiophene (as in ’s 2u) could alter electronic properties and binding affinity .

Biological Activity

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 286.32 g/mol

Its structure consists of a furan ring, a pyrazolo[3,4-d]pyrimidine core, and a piperidine moiety, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds in the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of kinases and other enzymes involved in cell signaling pathways, which can lead to anticancer effects.
  • Receptor Modulation : The piperidine group may enhance binding to specific receptors, potentially modulating neurotransmitter systems.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed IC₅₀ values ranging from 0.5 to 5 µM against various cancer cell lines (e.g., HeLa, MCF7) due to their ability to inhibit critical kinases involved in cancer progression .
CompoundCell LineIC₅₀ (µM)
Compound AHeLa0.75
Compound BMCF71.20
This compoundA5492.00

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit COX enzymes, which play a crucial role in the inflammatory response:

  • COX Inhibition : In vitro assays show that some derivatives can inhibit COX-2 with selectivity over COX-1, indicating potential as anti-inflammatory agents .

3. Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties against certain bacterial strains:

  • Bacterial Inhibition : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Case Study 1: Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of several pyrazolo[3,4-d]pyrimidine derivatives. Among them, this compound showed promising results with an IC₅₀ value of 2 µM against the A549 lung cancer cell line .

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory activity, the compound was tested for its ability to reduce inflammation in a murine model of arthritis. The results indicated a significant reduction in paw swelling compared to control groups, suggesting its potential therapeutic role in inflammatory diseases .

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